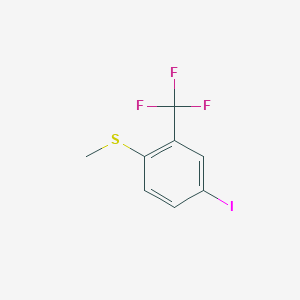
(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of iodine, trifluoromethyl, and methylsulfane groups attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of (4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific chemical functionalities.
Mécanisme D'action
The mechanism of action of (4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on enzymes or receptors. The iodine atom can participate in halogen bonding, while the methylsulfane group can undergo oxidation to form reactive intermediates that interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of a methylsulfane group.
Methyl 4-(trifluoromethyl)phenyl sulfone: Contains a sulfone group instead of a sulfane group.
6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone: A quinazolinone derivative with similar trifluoromethyl and iodine groups.
Uniqueness
(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its trifluoromethyl, iodine, and methylsulfane groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H6F3IS |
|---|---|
Poids moléculaire |
318.10 g/mol |
Nom IUPAC |
4-iodo-1-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3IS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,1H3 |
Clé InChI |
SSLIPFGTEIVDAU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


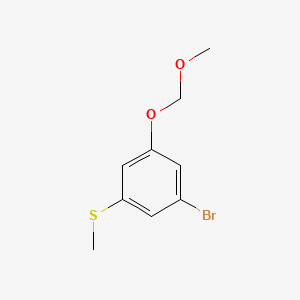

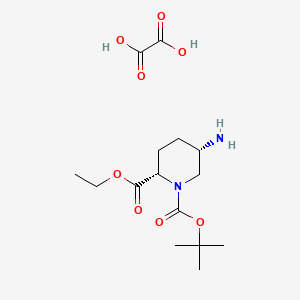
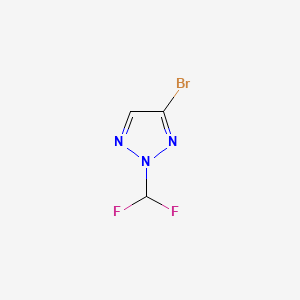
![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)
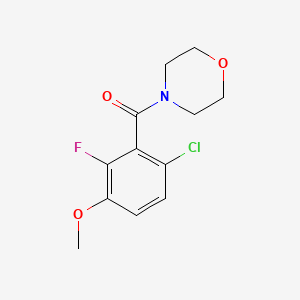
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
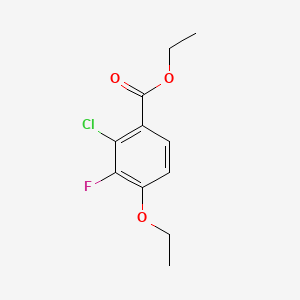
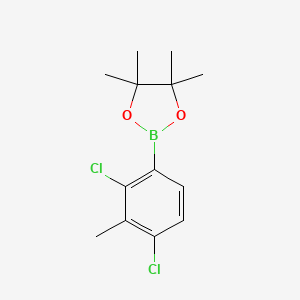
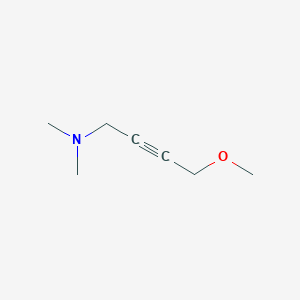
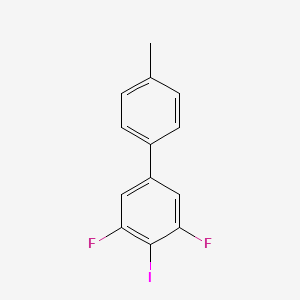
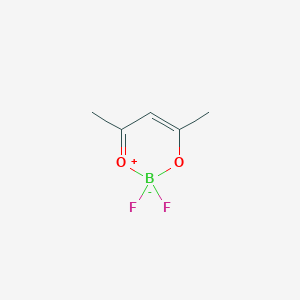
![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)
